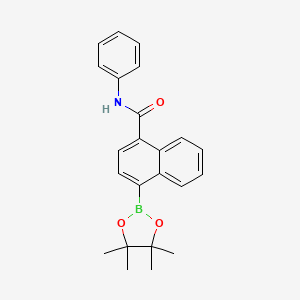

N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide

CAS No.:

Cat. No.: VC13507330

Molecular Formula: C23H24BNO3

Molecular Weight: 373.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H24BNO3 |

|---|---|

| Molecular Weight | 373.3 g/mol |

| IUPAC Name | N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide |

| Standard InChI | InChI=1S/C23H24BNO3/c1-22(2)23(3,4)28-24(27-22)20-15-14-19(17-12-8-9-13-18(17)20)21(26)25-16-10-6-5-7-11-16/h5-15H,1-4H3,(H,25,26) |

| Standard InChI Key | QPBSDSCGISDDTK-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC4=CC=CC=C4 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide, reflects its structural complexity. The naphthalene core is substituted at the 1-position with a carboxamide group (-C(=O)NHPh) and at the 4-position with a tetramethyl dioxaborolane ring. This boronic ester group is critical for facilitating Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₄BNO₃ |

| Molecular Weight | 373.3 g/mol |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC4=CC=CC=C4 |

| InChIKey | QPBSDSCGISDDTK-UHFFFAOYSA-N |

| PubChem CID | 75486570 |

The planar naphthalene system enables π-π stacking interactions, while the boronic ester enhances solubility in organic solvents and reactivity toward electrophiles.

Synthesis and Characterization

Table 2: Representative Reaction Conditions for Boronate Synthesis

| Parameter | Typical Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |

| Ligand | 1,1′-Bis(diphenylphosphino)ferrocene (dppf) |

| Solvent | 1,4-Dioxane or THF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Base | Potassium acetate (KOAc) |

Analytical Characterization

The compound is characterized using:

-

Nuclear Magnetic Resonance (NMR): ¹¹B NMR typically shows a peak near 30 ppm for the dioxaborolane group, while ¹H NMR reveals distinct signals for the naphthalene protons (δ 7.5–8.5 ppm) and tetramethyl groups (δ 1.0–1.3 ppm).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 373.3.

Applications in Organic Synthesis and Materials Science

Cross-Coupling Reactions

The tetramethyl dioxaborolane group enables participation in Suzuki-Miyaura couplings, forming biaryl structures essential for:

-

Pharmaceutical intermediates: Synthesis of kinase inhibitors and antiviral agents .

-

Organic electronics: Construction of conjugated polymers for OLEDs and photovoltaic devices.

Supramolecular Chemistry

The naphthalene-carboxamide moiety facilitates host-guest interactions, making the compound a candidate for sensor development. For example, boronate-functionalized naphthalenes have been used in glucose-sensing systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume